molecular formula C20H22N2O3 B188068 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 5282-72-4

2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B188068
CAS RN: 5282-72-4
M. Wt: 338.4 g/mol
InChI Key: DHFHPYAMOLEBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as EPCG, is a novel compound with potential therapeutic properties. It belongs to the class of chromene derivatives and has been the subject of extensive research in recent years.

Mechanism Of Action

The exact mechanism of action of 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood. However, studies have suggested that it exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It also modulates various signaling pathways, including PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which are involved in cancer cell survival and proliferation. Additionally, 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity.

Biochemical And Physiological Effects

2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to affect various biochemical and physiological processes in the body. It has been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of oxidative stress markers, such as malondialdehyde. It also modulates the expression of various genes involved in inflammation, apoptosis, and cell cycle regulation. Moreover, 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to improve glucose metabolism and insulin sensitivity, which may have implications for the treatment of diabetes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments is its wide range of biological activities, which makes it a promising candidate for drug development. Additionally, its relatively simple synthesis method and low cost make it an attractive target for further research. However, 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has some limitations, including its poor solubility in water, which may affect its bioavailability and limit its use in certain applications. Moreover, more studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One area of interest is the development of novel drug formulations that improve its solubility and bioavailability. Another direction is the investigation of its potential use in combination with other anticancer drugs to enhance their efficacy. Moreover, more studies are needed to explore its potential use in the treatment of other diseases, such as diabetes and neurodegenerative disorders. Finally, the elucidation of its mechanism of action and identification of its molecular targets may provide insights into the development of new therapeutic strategies.

Synthesis Methods

The synthesis of 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves a multistep process that begins with the reaction of 4-ethoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid to form a β-enaminonitrile. The resulting compound is then treated with 2,3-dimethyl-1,4-naphthoquinone in the presence of piperidine to yield the desired product, 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.

Scientific Research Applications

2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant properties. In vitro studies have demonstrated that 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation by suppressing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. Moreover, 2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress.

properties

CAS RN

5282-72-4

Product Name

2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C20H22N2O3/c1-4-24-13-7-5-12(6-8-13)17-14(11-21)19(22)25-16-10-20(2,3)9-15(23)18(16)17/h5-8,17H,4,9-10,22H2,1-3H3

InChI Key

DHFHPYAMOLEBRQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N

Origin of Product

United States

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